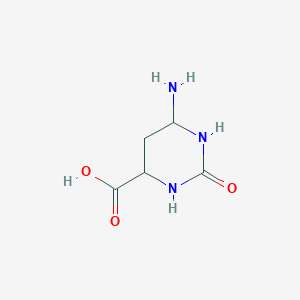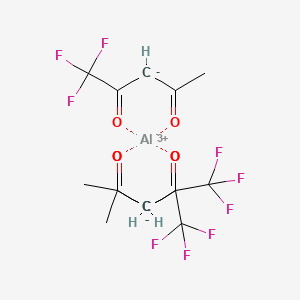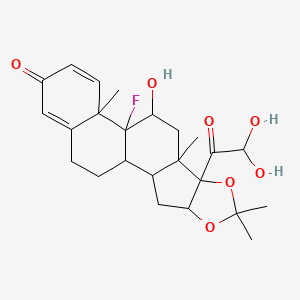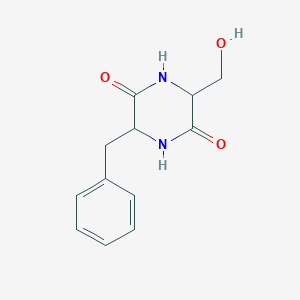
11-Oxo Fluticasone Propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxo Fluticasone Propionate is a synthetic glucocorticoid compound with the molecular formula C25H29F3O5S and a molecular weight of 498.56 g/mol . It is a derivative of Fluticasone Propionate, which is widely used in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis . The compound is known for its potent anti-inflammatory properties and is used in various pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Fluticasone Propionate involves multiple steps, starting from the parent compound, Fluticasone Propionate. One common method includes the oxidation of Fluticasone Propionate to introduce the 11-oxo functional group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and scalable methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
11-Oxo Fluticasone Propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents, nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct pharmacological properties .
Applications De Recherche Scientifique
11-Oxo Fluticasone Propionate is extensively used in scientific research due to its potent anti-inflammatory properties. Some of its applications include:
Biology: Studied for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, asthma, and COPD.
Industry: Used in the formulation of pharmaceutical products, including inhalers and nasal sprays.
Mécanisme D'action
11-Oxo Fluticasone Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in the inflammatory response. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
11-Oxo Fluticasone Propionate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties compared to other glucocorticoids. Similar compounds include:
Fluticasone Propionate: The parent compound with similar anti-inflammatory effects but different pharmacokinetic properties.
Fluticasone Furoate: Another derivative with enhanced binding affinity to glucocorticoid receptors.
Ticabesone Propionate: A related compound with similar therapeutic applications but different chemical structure.
These comparisons highlight the unique structural features and enhanced pharmacological properties of this compound.
Propriétés
Formule moléculaire |
C25H29F3O5S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3 |
Clé InChI |
RGGLGWLQXMGICO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)

![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)


![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)



![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)

